N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core linked to a phenyl group and a 4-chlorobenzenesulfonyl moiety. The benzoxazole ring contributes to π-π stacking interactions in biological systems, while the sulfonyl group enhances metabolic stability and binding affinity to target proteins. This compound is hypothesized to exhibit antimicrobial or antiviral properties based on structural similarities to other sulfonamide-acetamide hybrids .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJPQDHEZXQDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole ring . The phenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts that can withstand the rigors of industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazole N-oxide, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The benzoxazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogues in Anti-COVID-19 Research (Morpholinosulfonyl Series)
Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) and 2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5l) share the acetamide-sulfonyl scaffold but replace the benzoxazole with morpholinosulfonyl and substituted anilines. Key differences include:
Table 1: Physical Properties of Selected Analogues
| Compound | Melting Point (°C) | Solubility (DMSO) |
|---|---|---|
| Target Compound | Not reported | Moderate |
| 5l (4-Cl substitution) | 198–200 | High |
| 5j (4-OCH₃) | 185–187 | Moderate |
Triazole-Benzothiazole Hybrids
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () shares the acetamide backbone but incorporates a triazole-thioether and benzothiazole group. Key contrasts:
- Heterocyclic Influence : The benzothiazole in ’s compound may enhance fluorescence properties, whereas benzoxazole in the target compound offers stronger electron-withdrawing effects .
- Sulfur Linkage : The sulfanyl (-S-) group in triazole derivatives introduces conformational flexibility, while the sulfonyl (-SO₂-) group in the target compound rigidifies the structure .
Sulfonamide-Acetamide Derivatives
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlights the role of sulfonamide substitutions. Differences include:
Antimicrobial Acetamide Derivatives
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides () were tested against Gram-positive/-negative bacteria and fungi. Comparisons include:
- Substituent Effects : Piperazine and thiazole groups in ’s compounds improve antimicrobial potency (MIC 8–32 µg/mL) compared to benzoxazole-sulfonyl hybrids, where activity data is unavailable .
- Target Specificity : The thiazole ring in may target bacterial topoisomerases, whereas benzoxazole-sulfonyl derivatives could inhibit viral proteases .
Research Implications and Limitations
- Spectral Data : The target compound lacks reported NMR/IR data, but analogues like 5i–5o provide benchmarks for validating its structure (e.g., carbonyl peaks at ~1680 cm⁻¹ in IR) .
- Synthetic Routes : and describe acetylation and sulfonylation methods applicable to the target compound, though benzoxazole synthesis may require additional cyclization steps .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological evaluations based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
The synthesis typically involves the reaction of 2-aminophenol with appropriate sulfonyl chlorides under controlled conditions. This method often utilizes catalysts to enhance yield and purity, with variations in reaction conditions leading to different derivatives of benzoxazole.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis and alter membrane integrity in fungi . Studies have shown its effectiveness against various strains, including E. coli and S. aureus.
- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by downregulating oncogenes . In vitro studies have demonstrated its potential against human colorectal carcinoma cell lines.
Antimicrobial Activity
A detailed evaluation of the antimicrobial activity revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| Candida albicans | Moderate activity observed |
These findings suggest that the compound can serve as a lead candidate for developing new antibiotics .
Anticancer Activity
In vitro studies have shown that this compound has potent anticancer effects:
| Cell Line | Percentage Inhibition |
|---|---|
| Human colorectal carcinoma | 70% at 50 µM |
| Human breast adenocarcinoma | 65% at 50 µM |
These results indicate a promising therapeutic potential in cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- In Vivo Anti-inflammatory Study : The compound demonstrated significant inhibition of carrageenan-induced paw edema in rats, achieving up to 94% inhibition at certain doses .
- Cytotoxicity Assays : In assessments involving multiple cancer cell lines, the compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide?
Answer:
A typical synthesis involves condensation of 4-(1,3-benzoxazol-2-yl)aniline with 4-chlorobenzenesulfonyl chloride in the presence of a coupling agent like acetic anhydride. For example, refluxing the sulfonamide intermediate with acetic anhydride under anhydrous conditions for 30 minutes yields the acetamide derivative. Post-synthesis purification is achieved via recrystallization from ethanol or chromatography. Structural validation requires 1H/13C-NMR (e.g., carbonyl peaks at δ ~170 ppm) and HPLC-MS for purity assessment .
Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?
Answer:
Discrepancies in IC50 values (e.g., HT-29 vs. other cancer lines) may arise from variations in cell membrane permeability, metabolic stability, or target expression. To address this:
- Perform kinetic solubility assays in PBS and cell culture media to assess bioavailability.
- Use siRNA knockdown of suspected targets (e.g., DHFR or TRPA1 channels) to confirm mechanism-specific activity .
- Cross-validate with proteomics to identify off-target interactions. Data normalization against positive controls (e.g., methotrexate for DHFR inhibition) is critical .
Basic: What spectroscopic and crystallographic methods are used for structural elucidation?
Answer:
- Single-crystal X-ray diffraction resolves the benzoxazole and sulfonyl acetamide moieties, with bond angles and torsion angles (e.g., O1—N1—C3—C2 = -16.7°) confirming planarity deviations .
- 1H-NMR in DMSO-d6 identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/acetamide methyl groups (δ 2.1–2.3 ppm). FT-IR detects sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced: How can computational modeling optimize this compound’s selectivity for anticancer targets?
Answer:
- Molecular docking (e.g., AutoDock Vina) against DHFR (PDB: 1U72) identifies key interactions, such as hydrogen bonding between the sulfonyl group and Arg70.
- MD simulations (100 ns) assess stability of the benzoxazole ring in hydrophobic pockets.
- QSAR models prioritize substituents (e.g., replacing chlorophenyl with fluorophenyl) to enhance binding affinity while minimizing logP values .
Basic: What assays are used to evaluate physicochemical properties critical for drug development?
Answer:
- LogP determination via shake-flask method (octanol/water) predicts lipophilicity.
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C).
- UV-Vis spectroscopy (λmax ~290 nm) evaluates π→π* transitions in the benzoxazole ring, correlating with photostability .
Advanced: What strategies mitigate metabolic instability observed in preclinical studies?
Answer:
- Microsomal stability assays (human liver microsomes) identify vulnerable sites (e.g., sulfonamide hydrolysis).
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzoxazole ring to reduce CYP450-mediated oxidation.
- Prodrug derivatization (e.g., esterification of the acetamide) enhances plasma half-life, as validated in rodent pharmacokinetic models .
Basic: How is antiproliferative activity quantified in cancer cell lines?
Answer:
- MTT assays measure viability reduction (e.g., IC50 = 0.018 µM in HT-29 cells after 72-hour exposure).
- Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction.
- Normalize data against positive controls (e.g., doxorubicin) and use triplicate replicates to minimize variability .
Advanced: What in vivo models validate efficacy and toxicity profiles?
Answer:
- Xenograft models (e.g., HT-29 tumors in nude mice) administer the compound intraperitoneally (10 mg/kg, 21 days) with tumor volume monitored via caliper.
- Toxicokinetics : Plasma samples analyzed via LC-MS/MS for metabolite identification (e.g., dechlorinated byproducts).
- Histopathology of liver/kidney tissues assesses organ-specific toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
